Carbazole derivative 1
CAS No.: 164914-28-7
Cat. No.: VC0006925
Molecular Formula: C₁₈H₁₃FN₂
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 164914-28-7 |
---|---|
Molecular Formula | C₁₈H₁₃FN₂ |
Molecular Weight | 276.3 g/mol |
IUPAC Name | 2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole |
Standard InChI | InChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2 |
Standard InChI Key | LFCQNAOJQWIHSR-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F |
Canonical SMILES | C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F |
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
Carbazole derivative 1 consists of a carbazole scaffold—a fused tricyclic system comprising two benzene rings linked by a pyrrole ring—modified at the 2-position with a fluorine atom and the 7-position with a (3-pyridinyl)methyl group . The fluorine atom introduces electronegativity, enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces, while the pyridinylmethyl side chain contributes to solubility in polar solvents like dimethyl sulfoxide (DMSO) . The canonical SMILES notation reflects these substitutions, which create a planar yet sterically accessible structure for target binding .
Physicochemical Profile
Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 276.31 g/mol | |
Solubility | Soluble in DMSO | |
Storage Conditions | -20°C, stable for 1 month |
The compound’s solubility profile suggests suitability for in vitro assays, though its stability under physiological conditions remains to be fully characterized .
Biological Activities and Pharmacological Applications
Hormonal Modulation Mechanisms
Carbazole derivative 1 exhibits selective activity in regulating steroid hormone levels. Preclinical studies indicate its ability to reduce circulating androgens (e.g., testosterone) and estrogens (e.g., estradiol) in mammalian models, potentially through interference with steroidogenic enzymes or receptor antagonism . A patent (WO 1996014090 A1) describes its formulation with cyclodextrins to enhance bioavailability, underscoring its therapeutic potential in hormone-dependent conditions such as prostate cancer, breast cancer, and polycystic ovary syndrome .
Synthesis and Structural Optimization
Synthetic Routes
Though detailed synthetic protocols for carbazole derivative 1 are proprietary, analogous carbazole derivatives are typically synthesized via:
-
Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones to form the carbazole core.
-
Ullmann Coupling: Introduction of aryl halides to install substituents like the pyridinylmethyl group .
-
Post-Functionalization: Fluorination via electrophilic substitution or nucleophilic aromatic substitution .
The pyridinylmethyl moiety likely originates from a Mannich reaction or alkylation step, as seen in related carbazole syntheses .
Comparative Analysis with Related Carbazole Derivatives
Carbazole derivative 1 occupies a niche between classical carbazoles and bioactive analogues:
Compound | Structural Features | Primary Applications |
---|---|---|
Carbazole | Unsubstituted tricyclic core | Organic electronics, dyes |
Ellipticine | Pyridine-fused carbazole | Anticancer (topoisomerase II inhibition) |
Carbazole derivative 1 | 2-Fluoro, 7-(pyridinylmethyl) | Hormonal modulation |
Unlike ellipticine, which intercalates DNA, derivative 1’s biological activity arises from enzyme or receptor interactions, highlighting the impact of substituents on mechanism .
Recent Advances and Future Directions
Expanding Therapeutic Indications
While current research focuses on hormonal regulation, the structural similarity to antimicrobial carbazoles (e.g., derivatives with sulfonamide groups) suggests unexplored potential in infectious diseases. Computational docking studies could elucidate its affinity for bacterial targets like dihydrofolate reductase .
Formulation Challenges
Improving aqueous solubility remains critical for clinical translation. Nanoencapsulation or prodrug strategies may mitigate limitations observed in early formulations .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume